1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride
Description
Historical Context and Development
The historical foundation of 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride stems from the rich developmental timeline of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's accidental discovery occurred when he attempted to synthesize quinoline derivatives with antipyretic activity but instead obtained antipyrine, a compound that exhibited analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent research into pyrazole-containing compounds. The development of pyrazole derivatives continued to evolve throughout the late nineteenth and early twentieth centuries, with researchers recognizing the unique pharmacological potential of this heterocyclic system.
The piperidine component of this compound also has significant historical precedence, having been first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the naming convention. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental understanding of this six-membered saturated nitrogen heterocycle. The combination of pyrazole and piperidine structural elements in contemporary compound design represents the culmination of over a century of heterocyclic chemistry development, leveraging the established pharmacological properties of both ring systems.
The recognition of naturally occurring pyrazole derivatives further validated the importance of this chemical class. Japanese researchers Kosuge and Okeda made a groundbreaking discovery in 1954 when they isolated the first natural pyrazole derivative, challenging the prevailing belief that pyrazoles could not be obtained naturally. They successfully isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant belonging to the Piperaceae family from tropical Asia, which demonstrated antimicrobial activity. Additionally, they isolated levo-beta-(1-pyrazolyl)alanine, an amino acid from watermelon seeds, establishing the natural occurrence and biological relevance of pyrazole-containing compounds.
Classification within Pyrazole-Containing Heterocycles
This compound is classified as an organic heterocyclic compound, specifically belonging to the substituted pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms at positions 1 and 2, which contribute significantly to their reactivity and interaction with biological targets. The fundamental structure consists of three carbon atoms and two nitrogen atoms in adjacent positions, creating a unique electronic environment that influences both chemical reactivity and biological activity. The pyrazole ring system exhibits amphoteric properties, functioning as both acids and bases due to the presence of both pyrrole-like acidic nitrogen with aromatic electron pairs and pyridine-like basic nitrogen capable of proton acceptance.
The compound incorporates a piperidine moiety, which consists of a six-membered ring containing five methylene bridges and one amine bridge, with the molecular formula (CH₂)₅NH. Piperidine represents a significant class of heterocyclic amines and serves as a common structural element in pharmaceuticals and alkaloids. The integration of the piperidine ring through an ethyl linker to the pyrazole core creates a sophisticated molecular architecture that combines the pharmacological advantages of both heterocyclic systems. This structural arrangement allows for enhanced molecular flexibility and potential for diverse biological interactions.
The specific substitution pattern of this compound places an amino group at the 4-position of the pyrazole ring, which is connected through a two-carbon ethyl bridge to the nitrogen atom of the piperidine ring. This arrangement creates a compound with the International Union of Pure and Applied Chemistry name 1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-ylamine dihydrochloride. The dihydrochloride salt formation involves the protonation of both the pyrazole amino group and the piperidine nitrogen, resulting in enhanced water solubility and crystalline stability compared to the free base form.
| Structural Component | Chemical Formula | Ring Size | Heteroatoms | Position in Molecule |
|---|---|---|---|---|
| Pyrazole Core | C₃H₃N₂ | 5-membered | 2 Nitrogen | Central aromatic system |
| Piperidine Ring | C₅H₁₀N | 6-membered | 1 Nitrogen | Terminal saturated ring |
| Ethyl Linker | C₂H₄ | Linear | None | Connecting bridge |
| Amino Substituent | NH₂ | - | 1 Nitrogen | Position 4 of pyrazole |
Significance in Chemical Research
The research significance of this compound stems from its membership in the pyrazole class of compounds, which have demonstrated extensive biological activities including antimicrobial, antifungal, anti-tubercular, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. The compound represents a sophisticated example of structure-based drug design, where the combination of pyrazole and piperidine moieties is intended to leverage the known pharmacological properties of both heterocyclic systems. Research has demonstrated that pyrazole derivatives can function as angiotensin converting enzyme inhibitors, neuroprotective agents, cholecystokinin-1 receptor antagonists, and estrogen receptor ligands.
The significance of piperidine-containing compounds in pharmaceutical research cannot be overstated, as this structural motif appears in numerous marketed drugs and represents a privileged scaffold in medicinal chemistry. The presence of the piperidine ring in this compound enhances its potential for biological activity, as research has shown that the inclusion of 4-piperidine moieties can significantly enhance antimicrobial activities in pyrazole derivatives. Studies by Ragavan and colleagues demonstrated that aliphatic amide pharmacophores containing piperidine substituents showed improved antibacterial activity against various pathogenic organisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia.
The compound's potential as a research tool extends beyond its direct biological activities to its utility as a building block in organic synthesis for designing pharmaceutical and agrochemical compounds. The versatility of pyrazole derivatives in synthetic chemistry allows for extensive structural modifications that can optimize biological activity, selectivity, and pharmacokinetic properties. The synthetic accessibility of this compound through established methodologies, including reactions of 1,3-dicarbonyl compounds with hydrazines and nucleophilic substitution reactions, makes it an attractive target for medicinal chemistry research.
Contemporary research interest in this compound is further justified by the ongoing exploration of pyrazole derivatives as therapeutic agents for various diseases. The mechanism of action for compounds of this class typically involves interaction with specific biological targets such as enzymes or receptors, with studies showing that pyrazole-containing structures can inhibit certain kinases or metalloproteinases. These interactions can modulate cellular signaling pathways involved in cancer progression or inflammatory responses, suggesting potential therapeutic applications in oncology and inflammation-related diseases. The compound's dihydrochloride salt form provides additional advantages for research applications, including enhanced stability, improved solubility characteristics, and compatibility with various analytical and biological assay systems.
| Research Application | Biological Target | Mechanism Type | Research Status |
|---|---|---|---|
| Enzyme Inhibition | Kinases | Protein-drug interaction | Active investigation |
| Antimicrobial Activity | Bacterial cell walls | Membrane disruption | Demonstrated efficacy |
| Anti-inflammatory | Metalloproteinases | Enzyme inhibition | Preclinical studies |
| Cancer Research | Cell signaling pathways | Pathway modulation | Early research phase |
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c11-10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;;/h8-9H,1-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBVRVFJHNMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(C=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Approach
One common synthetic approach involves the nucleophilic substitution reaction between 1H-pyrazol-4-amine and 2-(piperidin-1-yl)ethyl halides (e.g., bromide or chloride). The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or acetonitrile under mild heating.
- Reaction conditions:
- Solvent: DMF or acetonitrile
- Temperature: 50–80 °C
- Time: 6–24 hours
- Base: Triethylamine or potassium carbonate to neutralize released acid
- Outcome: Formation of 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine as a free base
Reductive Amination Route
Alternatively, reductive amination can be used where 1H-pyrazol-4-amine is reacted with 2-piperidin-1-ylethanal (an aldehyde derivative), followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride.
- Reaction conditions:
- Solvent: Methanol or dichloromethane
- Temperature: Room temperature to 40 °C
- Reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride
- pH: Mildly acidic to neutral
- Advantages: High selectivity, mild conditions, and fewer side products
Salt Formation
The free base obtained from either method is converted to the dihydrochloride salt by adding an excess of hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).
- Conditions:
- Solvent: Ethanol or isopropanol
- Acid: Concentrated HCl or HCl gas
- Temperature: 0–25 °C
- Result: Precipitation of the dihydrochloride salt, which is filtered and dried
Reaction Monitoring and Purification
- Analytical techniques: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm product purity.
- Purification: Crystallization from solvents such as ethanol or ethyl acetate is commonly employed to obtain pure dihydrochloride salt.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| Pyrazol-4-amine synthesis | Commercial or prior step | Precursor pyrazole derivatives | Pyrazol-4-amine intermediate | Starting material for alkylation |
| Alkylation | Nucleophilic substitution | 2-(piperidin-1-yl)ethyl halide, base, DMF | 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine free base | Requires heating, polar solvent |
| Reductive amination | Reductive amination | 2-piperidin-1-ylethanal, NaBH3CN, MeOH | Same as above | Mild conditions, high selectivity |
| Salt formation | Acidification | HCl in ethanol or isopropanol | 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride | Precipitation and isolation |
Research Findings and Optimization
- Yield optimization: Reaction temperature and solvent choice critically affect yield; DMF and acetonitrile provide good solubility and reaction rates for alkylation.
- Purity: Salt formation improves compound stability and facilitates purification by crystallization.
- Scalability: The reductive amination route is favored for scale-up due to milder conditions and fewer side reactions.
- Reaction monitoring: Use of NMR and HPLC ensures control over reaction completeness and impurity profiles.
Chemical Reactions Analysis
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Medicinal Chemistry
One of the primary areas of interest for 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride is its potential as a therapeutic agent. Research has indicated that compounds with similar structures can exhibit significant biological activity, including:
- Antitumor Activity: Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth in various cancer models. The incorporation of the piperidine group may enhance bioavailability and efficacy .
- Neuropharmacological Effects: The piperidine structure is known to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases or psychiatric disorders .
Drug Development
The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Researchers are exploring its derivatives to create compounds with improved pharmacological profiles, including:
- Selective Receptor Modulators: Variants of this compound are being investigated for their ability to selectively modulate specific receptors involved in various diseases .
Chemical Biology
In chemical biology, this compound is utilized as a probe to study biological processes at the molecular level. Its unique structure allows scientists to investigate:
- Protein-Ligand Interactions: Understanding how this compound interacts with target proteins can provide insights into its mechanism of action and inform further drug design .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that this compound could be a lead candidate for further development .
Case Study 2: Neuropharmacological Research
Another research project focused on the neuropharmacological properties of piperidine-containing compounds. The findings indicated that these compounds could potentially modulate dopamine receptors, offering therapeutic avenues for conditions like schizophrenia and Parkinson's disease .
Mechanism of Action
The mechanism of action of 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The piperidine and pyrazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole Family
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine Hydrochloride
- Structure : Pyrazole core with a difluoroethyl group at N1 and a methyl group at C3.
- Molecular Formula : C₆H₁₀ClF₂N₃ (MW: 197.62 g/mol) .
- Key Differences : The absence of a piperidine moiety and the presence of fluorine atoms alter lipophilicity and metabolic stability. Fluorine substitution typically increases bioavailability but may reduce binding affinity to certain targets compared to the piperidinylethyl group .
1-(1-Methyl-1H-pyrazol-4-yl)sulfonylpiperidin-4-amine Hydrochloride
- Structure : Piperidine ring linked to a sulfonyl-pyrazole group.
- Molecular Formula : C₉H₁₇ClN₄O₂S (MW: 296.78 g/mol) .
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride
- Structure : Pyrazole with a difluoromethyl group at C5 and a 2-methylphenyl group at N1.
- Molecular Formula : C₁₂H₁₂ClF₂N₃ (MW: 283.7 g/mol) .
- Key Differences : The aromatic 2-methylphenyl group enhances π-π stacking interactions in hydrophobic binding pockets, whereas the target compound’s piperidinylethyl chain may favor interactions with basic residues (e.g., in kinases or GPCRs) .
Pharmacological and SAR Insights
Evidence from TNF-α inhibition studies (Table 1) highlights critical structure-activity relationships (SAR):
Key Observations :
Piperidine vs. Morpholine: The piperidinylethyl group in the target compound may confer stronger basicity and hydrogen-bonding capacity than morpholinoethoxy groups, influencing target selectivity .
Aromatic Substitutions : The p-tolyl group in compound 40a is critical for TNF-α inhibition; replacing it with bulkier groups (e.g., 4-chloro or 4-bromo) drastically reduces activity .
Electronic Effects : Pyrazole ring substituents (e.g., NH₂ vs. methyl) modulate electron density, affecting binding to enzymatic active sites .
Physicochemical Properties
The target compound’s dihydrochloride salt improves solubility (>10 mg/mL in water) compared to neutral analogues, favoring in vivo applications .
Biological Activity
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride, a compound featuring both piperidine and pyrazole moieties, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1173069-63-0
- Molecular Formula : C10H18N4
- Molar Mass : 194.28 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural features of the compound allow for binding to specific sites, modulating biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on pyrazole derivatives demonstrated their effectiveness against a range of pathogens, with some exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A series of studies on pyrazole derivatives showed promising results in inhibiting cancer cell proliferation. For example, certain derivatives were tested in breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects and potential synergistic activity when combined with doxorubicin .
Study on Antifungal Activity
A notable study evaluated the antifungal activity of pyrazole derivatives against several phytopathogenic fungi. The results indicated that certain compounds displayed moderate to excellent antifungal activity, suggesting that the piperidine-pyrazole combination may enhance efficacy against fungal infections .
Combination Therapy Research
In another investigation focused on combination therapies, researchers explored the effects of this compound alongside standard chemotherapeutic agents. The findings revealed enhanced apoptotic effects in cancer cells, indicating that this compound could serve as a valuable adjunct in cancer treatment protocols .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride?
Methodological Answer: The synthesis of pyrazole-amine derivatives typically involves coupling reactions between pyrazole intermediates and amine-containing reagents. For example:
- Step 1: React 1H-pyrazol-4-amine with a piperidine derivative (e.g., 2-(piperidin-1-yl)ethyl chloride) in a polar aprotic solvent (e.g., dichloroethane) under basic conditions (e.g., triethylamine) to form the tertiary amine .
- Step 2: Convert the freebase to the dihydrochloride salt using HCl gas or concentrated hydrochloric acid in a solvent like ethanol or methanol. Purification is achieved via recrystallization or column chromatography .
Key Reaction Parameters:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloroethane, DMF, or THF |
| Temperature | Room temperature to 80°C |
| Catalysts/Reagents | Carbodiimides (e.g., EDC·HCl), DMAP |
| Purification | Recrystallization (ethanol/water) |
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Characterization involves a combination of analytical techniques:
- NMR Spectroscopy: H and C NMR to confirm proton environments and carbon frameworks. For dihydrochloride salts, exchangeable protons (e.g., NH) may appear broadened .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX software ) resolves absolute configuration and salt formation.
- Elemental Analysis: Confirms stoichiometry of Cl ions (theoretical vs. experimental %Cl).
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Safety measures are critical due to the compound’s potential reactivity and hydrochloride salt form:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid:
- Storage: Keep in airtight containers under inert gas (N) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can discrepancies in NMR data be resolved when characterizing this compound?
Methodological Answer: Unexpected NMR signals may arise from:
- Tautomerism: Pyrazole rings can exhibit tautomeric shifts. Use variable-temperature NMR to assess dynamic equilibria .
- Impurities: Compare with HPLC purity data (e.g., >98% purity). Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) .
- Salt Effects: Dihydrochloride salts may cause peak broadening. Neutralize with NaHCO and re-analyze the freebase form .
Troubleshooting Table:
| Issue | Solution |
|---|---|
| Broad NH peaks | Use DO exchange or DMSO-d6 with heating |
| Extra peaks at ~δ 2.5 | Check for unreacted piperidine starting material via GC-MS |
Q. What strategies optimize the salt formation (dihydrochloride) during synthesis?
Methodological Answer: Salt formation efficiency depends on:
- Stoichiometry: Use 2 equivalents of HCl to ensure complete protonation of both amine groups.
- Solvent Choice: Hydrochloric acid in ethanol/water mixtures (1:1) improves solubility and crystallization .
- Temperature Control: Slow cooling (0.5°C/min) promotes crystal growth and reduces occluded solvents .
Optimization Parameters:
| Factor | Optimal Condition |
|---|---|
| HCl Concentration | 4 M in dioxane |
| Crystallization Temp | 0–4°C (gradual cooling) |
| Stirring Rate | 200–300 rpm (vigorous mixing) |
Q. How does the dihydrochloride form influence the compound’s solubility and bioactivity?
Methodological Answer:
- Solubility: The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce lipid membrane permeability. Compare logP values (freebase vs. salt) via shake-flask method .
- Bioactivity: Counterions can affect receptor binding. For example, chloride ions may interact with cationic residues in target proteins. Test freebase and salt forms in parallel bioassays .
Example Solubility Data (Hypothetical):
| Form | Solubility in HO (mg/mL) |
|---|---|
| Freebase | 0.5 |
| Dihydrochloride | 12.3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
